molecular formula C12H5Cl5 B1595033 2,2',3,4,6'-Pentachlorobiphenyl CAS No. 73575-57-2

2,2',3,4,6'-Pentachlorobiphenyl

Cat. No.: B1595033
CAS No.: 73575-57-2
M. Wt: 326.4 g/mol
InChI Key: GLOOIONSKMZYQZ-UHFFFAOYSA-N
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Description

2,2’,3,4,6’-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which consists of a biphenyl molecule with five chlorine atoms attached. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they have been banned in many countries due to their environmental persistence and potential health hazards .

Mechanism of Action

Target of Action

2,2’,3,4,6’-Pentachlorobiphenyl primarily targets the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

The compound interacts with its targets by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in changes in the regulation of the circadian clock .

Biochemical Pathways

It is known that the compound can cross the blood-brain barrier and enter the brain , potentially affecting various neurological pathways.

Pharmacokinetics

It is known that the compound is highly lipophilic , which allows it to cross the blood-brain barrier and enter the brain . This lipophilicity also suggests that the compound may have a high volume of distribution and a long half-life in the body, leading to potential bioaccumulation .

Result of Action

The primary result of the action of 2,2’,3,4,6’-Pentachlorobiphenyl is the inhibition of the basal and circadian expression of the core circadian component PER1 . This can lead to disruptions in the circadian rhythm, which can have wide-ranging effects on various physiological processes.

Action Environment

The action, efficacy, and stability of 2,2’,3,4,6’-Pentachlorobiphenyl can be influenced by various environmental factors. For example, the compound’s lipophilicity allows it to accumulate in fatty tissues, which can lead to increased exposure and potential toxicity in organisms with high fat content . Additionally, the compound’s stability and persistence in the environment can lead to long-term exposure and potential bioaccumulation .

Biochemical Analysis

Biochemical Properties

2,2’,3,4,6’-Pentachlorobiphenyl plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This activation is mediated through ligand-activated transcriptional activators that bind to the XRE promoter region of genes. Additionally, 2,2’,3,4,6’-Pentachlorobiphenyl interacts with the estrogen receptor, affecting cellular proliferation and differentiation .

Cellular Effects

2,2’,3,4,6’-Pentachlorobiphenyl exerts various effects on different cell types and cellular processes. It has been found to induce mitotic arrest and p53 activation, leading to genetic instability . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can interfere with mitotic spindle assembly, resulting in mitotic arrest and subsequent genetic instability . Moreover, 2,2’,3,4,6’-Pentachlorobiphenyl has been shown to activate p53-dependent transcription and induce p53 nuclear accumulation .

Molecular Mechanism

The molecular mechanism of 2,2’,3,4,6’-Pentachlorobiphenyl involves its interaction with various biomolecules and its ability to modulate gene expression. It binds to the XRE promoter region of genes, activating the expression of phase I and II xenobiotic metabolizing enzyme genes . Additionally, 2,2’,3,4,6’-Pentachlorobiphenyl can induce mitotic arrest by interfering with mitotic spindle assembly, leading to genetic instability and p53 activation . This compound also interacts with the estrogen receptor, affecting cellular proliferation and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,4,6’-Pentachlorobiphenyl can change over time. This compound is known for its stability and resistance to degradation, which contributes to its persistence in the environment . Long-term exposure to 2,2’,3,4,6’-Pentachlorobiphenyl has been associated with various adverse effects on cellular function, including alterations in gene expression and cellular metabolism . In vitro and in vivo studies have shown that this compound can induce mitotic arrest and genetic instability over extended periods .

Dosage Effects in Animal Models

The effects of 2,2’,3,4,6’-Pentachlorobiphenyl vary with different dosages in animal models. Higher doses of this compound have been associated with increased toxicity and adverse effects. For instance, exposure to high doses of 2,2’,3,4,6’-Pentachlorobiphenyl has been shown to cause a reduction in growth rates, a dose-dependent decrease in thymus weights, and a dose-dependent increase in liver weights in rats . Additionally, this compound can alter the DNA methylation status of imprinted genes and disturb the maturation process of progeny mouse oocytes in a dose-dependent manner .

Metabolic Pathways

2,2’,3,4,6’-Pentachlorobiphenyl is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can be metabolized to hydroxylated metabolites, such as 4’-hydroxy-2,2’,3,5’,6-pentachlorobiphenyl, in whole poplar plants . These metabolic transformations can affect the compound’s toxicity and persistence in the environment. Additionally, 2,2’,3,4,6’-Pentachlorobiphenyl can activate the expression of phase I and II xenobiotic metabolizing enzyme genes, further influencing its metabolic fate .

Transport and Distribution

The transport and distribution of 2,2’,3,4,6’-Pentachlorobiphenyl within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is known to be highly lipophilic, which facilitates its accumulation in lipid-rich tissues . Additionally, 2,2’,3,4,6’-Pentachlorobiphenyl can be transported across cell membranes and distributed within various cellular compartments . Its persistence in the environment and biological systems is attributed to its resistance to degradation and high hydrophobicity .

Subcellular Localization

2,2’,3,4,6’-Pentachlorobiphenyl is localized within various subcellular compartments, where it can exert its effects on cellular function. This compound has been detected in cell membranes, where it can interact with membrane-bound proteins and receptors . Additionally, 2,2’,3,4,6’-Pentachlorobiphenyl can be localized within the nucleus, where it can modulate gene expression and activate transcription factors such as p53 . The subcellular localization of this compound is influenced by its lipophilicity and interactions with cellular transporters and binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,6’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is usually conducted at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the desired positions .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,4,6’-Pentachlorobiphenyl, was historically carried out by direct chlorination of biphenyl in a batch or continuous process. The degree of chlorination was controlled by adjusting the reaction time and the amount of chlorine gas introduced .

Scientific Research Applications

2,2’,3,4,6’-Pentachlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. Some key research applications include:

Comparison with Similar Compounds

Uniqueness: 2,2’,3,4,6’-Pentachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental behavior, and biological effects. Its ability to undergo both reductive dechlorination and oxidative metabolism makes it a compound of significant interest in environmental and toxicological research .

Properties

IUPAC Name

1,2,3-trichloro-4-(2,6-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-2-1-3-8(14)10(7)6-4-5-9(15)12(17)11(6)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOOIONSKMZYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074219
Record name 2,2',3,4,6'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73575-57-2
Record name 2,2',3,4,6'-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,6'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,6'-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KV4B24A6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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